

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tiglaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **Tiglaldehyde**, also known as (E)-2-methyl-2-butenal. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This guide includes tabulated data for easy reference, detailed experimental protocols, and visualizations of key processes.

Physical and Chemical Properties

Tiglaldehyde is an α,β -unsaturated aldehyde that exists as a colorless to pale yellow liquid with a characteristic pungent, green, and fruity odor.[1][2][3] It is a versatile building block in organic synthesis, particularly in the fragrance and flavor industries.[2][4]

General and Physical Properties

A summary of the key physical properties of **Tiglaldehyde** is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O	[1][5][6]
Molecular Weight	84.12 g/mol	[4][5][6]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor	Pungent, green, fruity	[1][3]
Boiling Point	116-119 °C at 752-760 mmHg	[4][7]
63-65 °C at 119 mmHg	[1]	
Melting Point	-78 °C	[4]
Density	0.871 g/mL at 25 °C	[4][7]
Refractive Index (n ²⁰ /D)	1.4480	[1][7]
Flash Point	18.33 °C (65 °F)	[1][7]
Solubility	Soluble in alcohol and organic solvents. Limited solubility in water (13.42 g/L at 25 °C).	[1][2][8]
Vapor Pressure	17.107 mmHg at 25 °C (estimated)	[1]

Chemical Reactivity and Stability

Tiglaldehyde exhibits reactivity typical of α,β -unsaturated aldehydes. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition.[9] It is known to undergo various reactions such as:

- Nucleophilic Addition: Reacts with nucleophiles at the carbonyl carbon or the β-carbon.[8]
- Oxidation: Can be oxidized to the corresponding carboxylic acid, tiglic acid.[10]
- Reduction: Can be reduced to the corresponding alcohol, 2-methyl-2-buten-1-ol, or saturated to 2-methylbutanal and subsequently to 2-methyl-1-butanol.[10]



- Condensation Reactions: Can participate in aldol and similar condensation reactions.[4]
- Polymerization: Can undergo polymerization reactions.[2]

Tiglaldehyde is reported to be sensitive to air and light, indicating that it can oxidize or degrade upon prolonged exposure.[11] It is also classified as highly flammable.[1][12]

Spectral Data

The following sections summarize the key spectral features of **Tiglaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of (E)-2-methyl-2-butenal shows distinct signals for the aldehydic, vinylic, and methyl protons.

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
Aldehyde H	9.40	S	-
Vinylic H	6.63	q	~7 Hz
Allylic CH₃	1.99	d	~7 Hz
Vinylic CH₃	1.75	S	-

Data sourced from ChemicalBook, assignments are inferred from structure.[1]

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments.



Carbon Atom	Typical Chemical Shift Range (ppm)
C=O (Aldehyde)	190-200
C=C (β-carbon)	150-160
C=C (α-carbon)	135-145
Allylic CH₃	15-20
Vinylic CH₃	10-15

Typical ranges for α,β -unsaturated aldehydes.[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum of **Tiglaldehyde** displays characteristic absorption bands for an α,β -unsaturated aldehyde.

Wavenumber (cm ⁻¹)	Vibration	Intensity
~2970	C-H stretch (alkane)	Medium-Strong
~2820, ~2720	C-H stretch (aldehyde)	Medium (often a doublet)
~1685	C=O stretch (conjugated aldehyde)	Strong
~1640	C=C stretch (conjugated)	Medium

Characteristic peak ranges for α,β -unsaturated aldehydes.[5][10][16]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Tiglaldehyde** is expected to show a molecular ion peak (M⁺) at m/z = 84. Common fragmentation patterns for aldehydes include α -cleavage and McLafferty rearrangement.



m/z	Possible Fragment Ion	Fragmentation Pathway
84	[C₅H8O] ⁺	Molecular Ion (M+)
83	[C₅H7O] ⁺	Loss of H radical from aldehyde (M-1)
55	[C ₃ H ₃ O] ⁺ or [C ₄ H ₇] ⁺	Loss of ethyl radical or formyl radical
29	[CHO]+	α-cleavage

Based on general fragmentation patterns of aldehydes and data from NIST WebBook.[2][17] [18]

Experimental Protocols Synthesis of Tiglaldehyde via Mukaiyama Aldol Reaction and Dehydration

This protocol describes a two-step synthesis of **Tiglaldehyde**. The first step is a Lewis-acid catalyzed Mukaiyama aldol addition of a silyl enol ether to paraldehyde to form 3-hydroxy-2-methylbutanal. The second step is the dehydration of this intermediate to yield **Tiglaldehyde**. [7][8]

Step 1: Mukaiyama Aldol Reaction to form 3-Hydroxy-2-methylbutanal

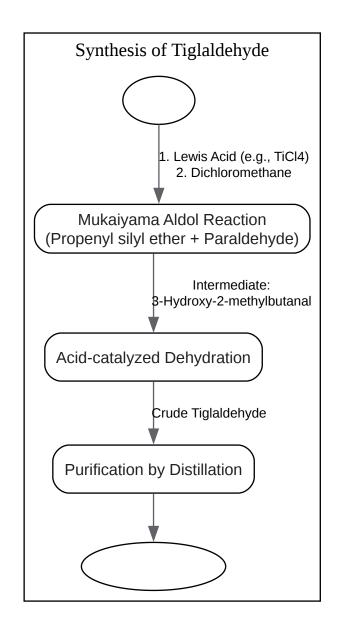
- To a solution of propenyl silyl ether and paraldehyde in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid (e.g., TiCl₄) is added at a low temperature (e.g., -20 to -10 °C).
- The reaction mixture is stirred at this temperature until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
- The reaction is then quenched, for example, by the addition of water.
- The product, 3-hydroxy-2-methylbutanal, is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product.



Step 2: Dehydration to Tiglaldehyde

- The crude 3-hydroxy-2-methylbutanal is dissolved in a suitable solvent (e.g., toluene) in the presence of an acid catalyst.
- The mixture is heated to facilitate the dehydration reaction.
- The progress of the reaction is monitored until completion.
- Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize the acid, followed by washing with brine.
- The organic layer is dried and the solvent is removed. The resulting crude **Tiglaldehyde** can be purified by distillation.





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Synthesis workflow for **Tiglaldehyde**.

Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of aldehydes, which can be adapted for **Tiglaldehyde**.

 Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).



- Column: A capillary column suitable for separating volatile organic compounds, such as a DB-624 or an Agilent CP-Sil 5 CB column.[6]
- · Carrier Gas: Helium or Nitrogen.
- Injector Temperature: Typically set around 150-250 °C.
- Oven Temperature Program: An initial temperature of around 35-40 °C held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 200-250 °C.[6]
- Detector Temperature: For FID, typically 200-300 °C. For MS, the transfer line and ion source temperatures are set according to the instrument's specifications.
- Sample Preparation: The sample containing **Tiglaldehyde** is dissolved in a suitable solvent (e.g., methanol or dichloromethane) at an appropriate concentration.
- Injection: A small volume (e.g., 1 μL) of the sample is injected into the GC.

Biological Activity and Signaling Pathways

 α,β -Unsaturated aldehydes, including **Tiglaldehyde**, are known to exhibit a range of biological activities, often stemming from their electrophilic nature which allows them to react with biological nucleophiles such as cysteine residues in proteins.[10] This reactivity can lead to cytotoxicity, anti-inflammatory effects, and enzyme inhibition.[4]

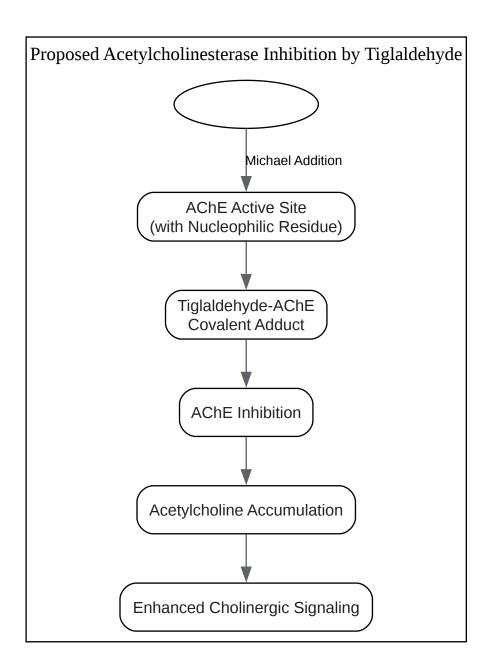
Proposed Mechanism of Acetylcholinesterase Inhibition

While specific studies detailing the signaling pathway of **Tiglaldehyde**-induced acetylcholinesterase (AChE) inhibition are not extensively available, a plausible mechanism can be proposed based on its chemical structure and the known mechanisms of AChE inhibition by other α,β -unsaturated carbonyl compounds. These compounds can act as covalent inhibitors.[11]

The active site of AChE contains a catalytic triad, including a critical serine residue (Ser203). The proposed mechanism involves the covalent modification of a nucleophilic residue within or near the active site of AChE by **Tiglaldehyde** acting as a Michael acceptor. This covalent



adduction would inactivate the enzyme, preventing it from hydrolyzing acetylcholine and thereby increasing its concentration in the synapse.



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Proposed mechanism of acetylcholinesterase inhibition.

This guide provides a detailed technical overview of **Tiglaldehyde** based on currently available scientific literature. Further research may be necessary to fully elucidate its biological mechanisms and potential therapeutic applications.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Tiglaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044138#physical-and-chemical-characteristics-of-tiglaldehyde]

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